

A Comparative Guide to mGlu5 Positive Allosteric Modulators

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Compound of Interest		
Compound Name:	Lu AF11205	
Cat. No.:	B13439694	Get Quote

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Introduction

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGlu5 have emerged as a promising therapeutic strategy, as they offer the potential for greater subtype selectivity and a more subtle modulation of receptor function compared to orthosteric agonists.

This guide provides a comparative overview of several well-characterized mGlu5 PAMs. While specific experimental data for the compound "**Lu AF11205**" is not available in the public domain, this document will focus on a comparison of representative mGlu5 PAMs from different chemical classes and with distinct pharmacological profiles. This comparison aims to provide researchers with a valuable resource for selecting appropriate tool compounds and for understanding the diverse landscape of mGlu5 PAMs.

The compounds discussed include representatives that bind to the common allosteric site recognized by MPEP (2-methyl-6-(phenylethynyl)pyridine), as well as those that act at distinct, non-MPEP sites. Furthermore, this guide will touch upon the concepts of ago-PAM activity and stimulus bias, which are critical considerations in the development of mGlu5-targeted therapeutics.



Comparative In Vitro Pharmacology of mGlu5 PAMs

The following table summarizes the in vitro potency and efficacy of selected mGlu5 PAMs from different chemical scaffolds. These compounds have been chosen to represent the diversity of available modulators.



Compoun d	Chemical Class	Binding Site	EC50 (PAM activity)	Maximal Potentiati on (% of Glutamat e ECmax)	Intrinsic Agonist Activity (ago- PAM)	Referenc e
CDPPB	Pyrazole	MPEP site	~27 nM	>7-fold potentiatio n of threshold glutamate response	Yes, at higher concentrati ons	[1]
VU036017 2	Nicotinami de	MPEP site	~220 nM (as an ago- PAM)	Potentiates glutamate response	Yes	[2]
Fenobam	Imidazole	MPEP site	N/A (primarily characteriz ed as a NAM)	N/A	No	[3]
VU040955 1	Novel scaffold	Non-MPEP site	235 nM	11-fold shift in glutamate EC50	No (pure PAM)	[4]
СРРНА	Benzamide	Non-MPEP site	Micromolar range	Potentiates glutamate response	Can inhibit some signaling pathways (e.g., ERK1/2)	[5]

Note: EC50 values and maximal potentiation can vary depending on the specific assay conditions and cell system used.



Comparative In Vivo Effects of mGlu5 PAMs

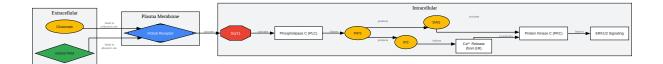
The in vivo effects of mGlu5 PAMs are often assessed in rodent models of psychosis, cognition, and anxiety. The table below highlights some of the reported in vivo activities of the selected compounds.

Compound	Animal Model	Effect	Reference
СДРРВ	Amphetamine-induced hyperlocomotion (rat)	•	
Prepulse inhibition deficit (rat)	Reversal of deficit	[1]	
VU0360172	Amphetamine-induced hyperlocomotion (rat)	Dose-dependent reversal of hyperlocomotion	[2]
Fenobam	Formalin-induced pain (mouse)	Analgesic effect	[3]
VU0409551	Amphetamine-induced hyperlocomotion (rat)	Robust, dose- dependent efficacy	[4]
Contextual fear conditioning (rat)	Enhancement of cognitive function	[4]	

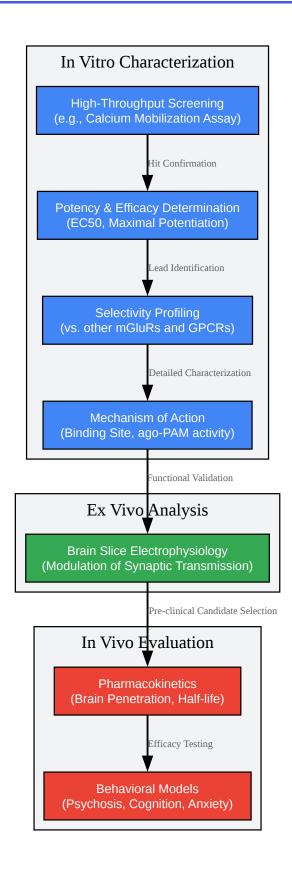
Signaling Pathways and Experimental Workflows mGlu5 Signaling Pathway

Activation of the mGlu5 receptor, a Gq/11-coupled GPCR, initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway.









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References

- 1. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype
 5 has in vivo activity and antipsychotic-like effects in rat behavioral models PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias PMC [pmc.ncbi.nlm.nih.gov]
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